2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde

Medicinal Chemistry Structure–Activity Relationship Building Block Sourcing

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde (CAS 1935594-72-1) is a heterocyclic building block that fuses a 1-methylpyrazole ring at the 4‑position with an oxolane (tetrahydrofuran) ring bearing an aldehyde at the 3‑position. Its molecular formula is C₉H₁₂N₂O₂ and its molecular weight is 180.20 g·mol⁻¹.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B12307959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2C(CCO2)C=O
InChIInChI=1S/C9H12N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-7,9H,2-3H2,1H3
InChIKeyRUTFIYQYMWCDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde – Key Physicochemical Identity for Procurement Filtering


2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde (CAS 1935594-72-1) is a heterocyclic building block that fuses a 1-methylpyrazole ring at the 4‑position with an oxolane (tetrahydrofuran) ring bearing an aldehyde at the 3‑position . Its molecular formula is C₉H₁₂N₂O₂ and its molecular weight is 180.20 g·mol⁻¹ . The compound belongs to the broader class of pyrazole‑tetrahydrofuran hybrid aldehydes, which serve as versatile intermediates in medicinal and agrochemical discovery programs [1]. The coexistence of a nucleophilic pyrazole nitrogen, a conformationally restrained oxolane ring, and a reactive aldehyde handle enables chemoselective derivatization pathways that are not equally accessible to close structural analogs, making correct identity confirmation through CAS number and spectroscopic fingerprinting essential during sourcing .

Why 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde Cannot Be Replaced by a Generic Pyrazole Aldehyde


In discovery chemistry, pyrazole‑bearing aldehydes are frequently interchanged based on superficial similarity of the reactive formyl group. However, the spatial orientation and electronic character of the aldehyde in 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde are dictated by the adjacent oxolane ring conformation and the specific 4‑yl connectivity of the pyrazole . Close analogs such as 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde (CAS 1934822-48-6) or 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde (CAS 1339517-49-5) display different regiochemistry or linker topology, leading to divergent reactivity profiles in condensation reactions, different diastereomeric outcomes in chiral syntheses, and distinct recognition by biological targets . Computational DFT studies on pyrazolyl‑tetrahydrofuran derivatives confirm that even minor positional isomerism alters frontier molecular orbital energies and molecular electrostatic potential surfaces, which directly influence nucleophilic/electrophilic reaction sites [1]. Consequently, substituting the target compound with an off‑the‑shelf generic pyrazole aldehyde without systematic comparative validation risks irreproducible synthetic yields, altered stereochemical outcomes, or loss of biological activity in downstream assays.

Head‑to‑Head Quantitative Differentiation of 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde from Closest Structural Analogs


Regioisomeric Purity Defines Synthetic Utility: 4‑yl vs. 5‑yl Pyrazole Connectivity

The target compound bears the aldehyde‑oxolane unit at the pyrazole 4‑position, whereas the commercially abundant analog 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde (CAS 1934822-48-6) places the oxolane at the 5‑position. This positional isomerism is not trivial: in pyrazole‑based kinase inhibitor scaffolds, the 4‑yl substitution pattern has been specifically claimed to confer superior steric complementarity with the hinge‑region of ATP‑binding pockets compared with the 5‑yl isomer [1]. While direct comparative IC₅₀ data are not publicly available for the aldehyde intermediates themselves, the patent literature explicitly selects 4‑yl‑substituted pyrazoles over 5‑yl variants for M₁ receptor positive allosteric modulator programs, indicating a structure‑based preference that propagates through the synthetic route [1].

Medicinal Chemistry Structure–Activity Relationship Building Block Sourcing

Aldehyde Positional Effects on Condensation Reactivity: Oxolane‑3‑carbaldehyde vs. Pyrazole‑4‑carbaldehyde

In the target compound, the aldehyde is located on the oxolane ring (position 3), whereas in the regioisomeric analog 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde (CAS 1339517-49-5), the aldehyde resides on the pyrazole ring. This topological difference alters the electronic environment of the carbonyl carbon. DFT calculations on related pyrazolyl‑tetrahydrofuran systems demonstrate that the LUMO energy and localization, which govern nucleophilic attack at the carbonyl, shift by 0.3–0.5 eV depending on whether the aldehyde is attached to the heterocycle directly or via a methylene spacer [1]. The target compound’s aldehyde is conjugated through the oxolane C–C bond rather than directly attached to the electron‑withdrawing pyrazole, predicting a less electrophilic carbonyl that requires different condensation conditions (e.g., stronger acid catalysis or longer reaction times) compared with pyrazole‑4‑carbaldehydes [1].

Synthetic Chemistry Reaction Optimization Chemoselectivity

Oxolane Ring vs. Oxane Ring: Differential Conformational Constraints for Stereochemical Outcomes

The target compound contains a five‑membered oxolane (tetrahydrofuran) ring, while the commercially listed analog rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde (CAS 1932188-35-6) features a six‑membered oxane (tetrahydropyran) ring . The ring size difference alters the dihedral angle between the pyrazole and the aldehyde‑bearing carbon. In oxolane systems, the smaller ring enforces a narrower O–C–C–C torsion angle that restricts conformational freedom and can enhance diastereoselectivity in subsequent transformations compared with the more flexible oxane analog [1]. This is particularly relevant when the compound is used as a chiral building block: the (2R,3R) enantiopure version (CAS 1969287-60-2) is separately cataloged, confirming that the stereochemistry is both defined and purchasable .

Stereochemistry Chiral Building Blocks Drug Design

Recommended Procurement Scenarios for 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde Based on Verified Differentiation


Medicinal Chemistry Programs Targeting M₁ Muscarinic Receptor Positive Allosteric Modulation

The 4‑yl pyrazole connectivity in the target compound matches the substitution pattern claimed in US Patent 8,853,207 B2 for heterocyclic pyrazole M₁ receptor positive allosteric modulators [1]. When a synthetic route calls for a pyrazole‑oxolane aldehyde intermediate destined for M₁ PAM lead optimization, substituting the 4‑yl isomer with the more common 5‑yl isomer (CAS 1934822-48-6) introduces a regioisomeric mismatch that is not exemplified in the patent and may abolish allosteric modulator activity. Procurement of CAS 1935594-72-1 ensures alignment with the structurally validated scaffold.

Asymmetric Synthesis Requiring Stereochemically Defined Oxolane Aldehydes

The availability of the enantiopure (2R,3R) stereoisomer (CAS 1969287-60-2) allows stereochemical control from the building block stage, as confirmed by separate CAS registry entries [1]. In contrast, the oxane analog (CAS 1932188-35-6) introduces greater conformational flexibility that can erode diastereoselectivity in subsequent cyclization or coupling steps. Synthetic groups pursuing enantioselective routes should specify CAS 1935594-72-1 (racemic) or CAS 1969287-60-2 (enantiopure) to maintain predictable stereochemical outcomes.

DFT‑Guided Reactivity Optimization for Chemoselective Aldehyde Transformations

Computational studies on pyrazolyl‑tetrahydrofuran derivatives [1] reveal that the aldehyde electrophilicity is modulated by ring connectivity. When planning reductive amination, Grignard addition, or Horner–Wadsworth–Emmons olefination, the target compound’s oxolane‑3‑carbaldehyde motif is predicted to require distinct activation conditions compared with pyrazole‑4‑carbaldehyde analogs (e.g., CAS 1339517-49-5). Researchers can reduce optimization cycles by acknowledging this electronic differentiation at the procurement stage, rather than treating all pyrazole‑aldehyde building blocks as interchangeable.

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